Naftopidil hydrochloride Naftopidil hydrochloride Naftopidil is an α1-adrenergic receptor antagonist that competitively inhibits α-adrenoceptor-mediated contractions induced by noradrenaline with pA2 values of 6.73-8.15 in various blood vessels from dog, rabbit, guinea pig, and rat. It binds to the cloned human α1-adrenergic receptors with Ki values of 3.7, 20, and 1.2 nM for α1A, α1B and α1D, respectively. Clinical formulations of naftopidil are used in the treatment of benign prostatic hyperplasia in Japan. Naftopidil also exhibits antiproliferative activity, inhibiting the growth of androgen-sensitive LNcaP cells and androgen-insensitive PC-3 cancer cell lines with IC50 values of 22.2 and 33.2 µM, respectively.
An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors; a potent, persistent antihypertensive and vasodilator.
Brand Name: Vulcanchem
CAS No.: 1164469-60-6
VCID: VC0004193
InChI: InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
SMILES: [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Molecular Formula: C24H29ClN2O3
Molecular Weight: 428.9 g/mol

Naftopidil hydrochloride

CAS No.: 1164469-60-6

Cat. No.: VC0004193

Molecular Formula: C24H29ClN2O3

Molecular Weight: 428.9 g/mol

* For research use only. Not for human or veterinary use.

Naftopidil hydrochloride - 1164469-60-6

Specification

Description Naftopidil is an α1-adrenergic receptor antagonist that competitively inhibits α-adrenoceptor-mediated contractions induced by noradrenaline with pA2 values of 6.73-8.15 in various blood vessels from dog, rabbit, guinea pig, and rat. It binds to the cloned human α1-adrenergic receptors with Ki values of 3.7, 20, and 1.2 nM for α1A, α1B and α1D, respectively. Clinical formulations of naftopidil are used in the treatment of benign prostatic hyperplasia in Japan. Naftopidil also exhibits antiproliferative activity, inhibiting the growth of androgen-sensitive LNcaP cells and androgen-insensitive PC-3 cancer cell lines with IC50 values of 22.2 and 33.2 µM, respectively.
An α1-adrenoceptor antagonist with only weak antagonism at post-junctional α2 receptors; a potent, persistent antihypertensive and vasodilator.
CAS No. 1164469-60-6
Molecular Formula C24H29ClN2O3
Molecular Weight 428.9 g/mol
IUPAC Name hydron;1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;chloride
Standard InChI InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Standard InChI Key VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Isomeric SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Canonical SMILES [H+].COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.[Cl-]
Appearance Assay:≥98%A crystalline solid

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